(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Description

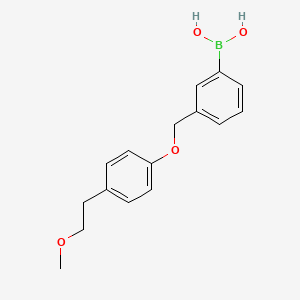

Core Structural Features

- Boronic acid group : The boron atom is bonded to two hydroxyl groups and a phenyl ring, forming a planar trigonal structure.

- Phenoxy-methylene bridge : A –O–CH₂– linkage connects the 4-(2-methoxyethyl)phenoxy group to the meta-substituted phenyl ring.

- Methoxyethyl side chain : A –CH₂CH₂OCH₃ group extends from the phenoxy ring, introducing steric and electronic effects.

Electronic and Steric Interactions

- Electron-donating effects : The methoxy group (–OCH₃) on the phenoxy ring enhances electron density at the boron center, potentially influencing reactivity.

- Steric hindrance : The methylene bridge and methoxyethyl group create spatial constraints, affecting molecular packing and dimerization tendencies.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Positional isomerism significantly impacts molecular properties. Below is a comparison of the meta isomer with ortho and para variants:

| Property | Meta Isomer | Ortho Isomer | Para Isomer |

|---|---|---|---|

| Boron Substituent | Meta-phenylboronic acid core | Ortho-phenylboronic acid core | Para-phenylboronic acid core |

| Phenoxy Group Position | 4-(2-Methoxyethyl)phenoxy–methyl | 2-(2-Methoxyethyl)phenoxy–methyl | 4-(2-Methoxyethyl)phenoxy–methyl |

| Molecular Weight | 286.1 g/mol | 286.1 g/mol (identical formula) | 286.1 g/mol (identical formula) |

| Conformational Stability | Moderate steric hindrance | High steric strain (adjacent substituents) | Minimal steric strain (opposite substituents) |

| Dimerization Tendency | Intermediate dimer formation | Strong dimerization via intramolecular H-bonds | Weak dimerization due to distance between substituents |

Key observations :

- Para isomers exhibit lower steric strain and enhanced stability due to reduced spatial interactions between substituents.

- Ortho isomers often form stable dimers through intramolecular hydrogen bonding between boronic acid hydroxyl groups and adjacent oxygen atoms.

- Meta isomers balance electronic and steric effects, offering moderate reactivity and solubility.

Structural Insights from X-Ray Crystallography and Computational Studies

While direct crystallographic data for this compound is unavailable, analogous arylboronic acids reveal critical structural patterns:

- Planar boronic acid group : Co-planar with the phenyl ring, enabling efficient π-conjugation.

- Phenoxy-methylene bridge : Acts as a flexible linker, allowing rotational freedom while maintaining structural integrity.

Computational studies on related compounds (e.g., phenylboronic acids) suggest:

- B–C bond lengths : ~1.57 Å (typical for sp²-hybridized boron).

- Ring angles : Meta substituents slightly compress adjacent C–C bonds compared to para isomers.

Functional Group Reactivity and Isomer-Specific Behavior

The boronic acid group’s reactivity is influenced by substituent position:

- Meta isomers : Reactivity dominated by electron-donating methoxy groups, favoring nucleophilic substitution at boron.

- Para isomers : Enhanced electrophilicity at boron due to reduced steric hindrance, accelerating transmetallation reactions.

- Ortho isomers : Intramolecular interactions (e.g., H-bonding) stabilize transition states, altering reaction pathways.

Properties

IUPAC Name |

[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO4/c1-20-10-9-13-5-7-16(8-6-13)21-12-14-3-2-4-15(11-14)17(18)19/h2-8,11,18-19H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABCYEGFKLWONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584723 | |

| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-26-0 | |

| Record name | B-[3-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

Chemical Reactions and Analysis Related to Preparation

| Reaction Type | Reagents/Conditions | Notes on Application to Compound Preparation |

|---|---|---|

| Nucleophilic Substitution | K2CO3 base, aryl bromide, polar aprotic solvent | Forms the phenoxy-methyl linkage essential for the target compound |

| Ullmann Coupling | Cu(I) oxide, base, elevated temperature | Alternative method for diaryl ether bond formation |

| Suzuki–Miyaura Coupling | Pd catalyst, base, boronic acid derivatives | Used for further functionalization of boronic acid moiety |

| Oxidation | Mild oxidants (e.g., H2O2) | Boronic acid can be converted to boronic esters if needed |

Research Findings and Notes

- The presence of the 2-methoxyethyl substituent on the phenoxy ring enhances solubility and reactivity, facilitating coupling reactions.

- The boronic acid group is sensitive to oxidation; therefore, reaction conditions are optimized to minimize exposure to air and moisture.

- Some literature reports indicate challenges in isolating pure products due to side reactions or incomplete conversion, necessitating careful purification.

- The compound is mainly used as a reagent in Suzuki–Miyaura cross-coupling, so maintaining the integrity of the boronic acid functionality during synthesis is crucial.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-(2-hydroxy-2-methoxyethyl)phenol, 3-bromomethylphenylboronic acid, K2CO3 | 80–170°C, polar aprotic solvent, inert atmosphere | Moderate to good yields; purification required | Sensitive to reaction conditions |

| Ullmann coupling | Phenol derivative, aryl bromide, Cu(I) oxide, base | 110–170°C, nitrogen atmosphere | Variable; sometimes low yields | Requires catalyst optimization |

| Palladium-catalyzed coupling | Pd catalyst, base, aryl bromide, phenol | Mild to moderate heat, inert atmosphere | High selectivity and yield possible | More costly but efficient |

Chemical Reactions Analysis

(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, making it a candidate for therapeutic applications. Its structure suggests potential interactions with biological targets, which could lead to the development of new drugs. For instance, studies have indicated that boronic acids can act as inhibitors of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and associated with various diseases, including cancer.

Case Study: HDAC Inhibition

In silico studies have demonstrated that (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid exhibits significant inhibition of HDAC activity at low concentrations. This suggests its potential as a lead compound in the design of novel HDAC inhibitors . The compound's ability to bind effectively to target proteins is crucial for its therapeutic efficacy.

Protein-Protein Interaction Studies

Mechanistic Insights

Boronic acids are well-known for their capacity to interact with carbohydrates through diol binding. This property can be exploited in studying protein-protein interactions mediated by glycosylation. The specific structure of this compound enhances its ability to probe these interactions, providing insights into cellular mechanisms and pathways.

Application in Biological Assays

Biological assays utilizing this compound can elucidate the effects of glycosylation on protein function and stability. Such studies are essential for understanding disease mechanisms where glycosylation plays a critical role, such as in cancer and metabolic disorders.

Synthetic Organic Chemistry

Reactivity in Suzuki-Miyaura Coupling

The compound can serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. Its structural characteristics allow it to participate effectively in these reactions, leading to the synthesis of complex organic molecules.

Synthesis Overview

The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. Common methods include the reaction of phenylboronic acid derivatives with appropriate electrophiles under palladium catalysis conditions .

Summary of Applications

Mechanism of Action

The mechanism of action of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

- The 2-substituted isomer demonstrated superior inhibitory activity at 1 µM in in vitro assays, achieving maximum suppression of appressorium formation in fungal pathogens .

- The 3-substituted compound (the focus of this article) shares structural similarities but lacks direct in silico or in vitro data in the provided evidence. Its activity may be inferred to lie between the 2- and 4-substituted isomers based on steric and electronic differences.

Boronic Acid Derivatives with Varied Substituents

Table 1: Comparison of Similar Boronic Acid Compounds

Key Observations :

- Electron-Withdrawing Groups : Compounds like (3-(methoxycarbonyl)-4-methylphenyl)boronic acid (similarity index: 0.82) may exhibit reduced reactivity compared to the target compound due to electron-withdrawing effects .

- Fluorine Substituents : The fluorobenzyl derivative in showed enhanced specificity for autotaxin, suggesting that halogenation can refine target binding .

- Solubility : Derivatives like 3-(methacrylamido)phenylboronic acid are soluble in polar solvents (e.g., DMSO), a trait critical for drug formulation .

Table 2: Inhibitory Activity of Selected Boronic Acids

SAR Insights :

- Substituent Position : The 2-substituted isomer’s higher activity (-8.7 kcal/mol) versus the 4-substituted isomer (-8.5 kcal/mol) underscores the importance of substituent placement in HDAC binding .

Biological Activity

(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring with a methoxyethyl substituent, which enhances its solubility and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications, including drug development and protein interaction studies.

The biological activity of this compound primarily stems from its interactions with specific proteins and enzymes. These interactions can modulate biological pathways, making it a candidate for therapeutic applications. The compound's ability to bind reversibly to diols suggests potential utility in targeting glycoproteins and other biomolecules involved in disease processes.

Biological Applications

-

Antimicrobial Activity :

- Research indicates that boronic acids can exhibit antimicrobial properties. For instance, similar compounds have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) of related compounds has been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

-

Protein-Protein Interactions :

- The unique properties of boronic acids allow them to serve as tools for studying protein-protein interactions, particularly those involving glycosylation. This is crucial in understanding various biological processes and developing drugs that target these interactions .

-

Therapeutic Potential :

- Due to their ability to interact with biological targets, boronic acids are being explored as potential therapeutic agents for conditions such as cancer, diabetes, and infectious diseases. The versatility of these compounds in forming stable complexes with biomolecules positions them favorably for drug design .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several boronic acid derivatives, including this compound. The results demonstrated potent activity against clinical strains of bacteria, with notable MIC values indicating effectiveness at low concentrations .

Study 2: Inhibition of Protein Targets

In silico docking studies have shown that this compound can effectively bind to key residues in target proteins such as DNA gyrase and MurD. These interactions were characterized by hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its inhibitory effects on bacterial growth .

Comparative Analysis

The following table compares this compound with other structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Boronic acid group, methoxyethyl substituent | Enhanced solubility and reactivity | Antimicrobial, protein interaction |

| 4-(2-Methoxyethyl)phenylboronic acid | Methoxyethyl group only | Simpler structure | Limited applications |

| 3,4-Dihydroxybenzeneboronic acid | Two hydroxyl groups | More polar | Used in different assays |

| Phenylboronic acid | Simple phenyl group | Less complex | Primarily synthetic applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, and what are the critical reaction parameters?

- The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. Key steps include coupling the methoxyethylphenol derivative with a brominated benzyl intermediate, followed by boronation. Reaction conditions (e.g., Pd catalyst selection, base, temperature) significantly impact yield. For example, highlights similar methoxyphenylboronic acids synthesized via aryl halide coupling, emphasizing the role of anhydrous solvents and inert atmospheres .

Q. How can the purity and structural integrity of this boronic acid be validated experimentally?

- Techniques include:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and boronic acid identity (e.g., signals for methoxy groups at ~δ 3.3–3.8 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify molecular conformation, as demonstrated in for related boronic acids .

- HPLC/MS : Assess purity (>97% by area) and detect anhydride impurities, as noted in for phenoxyphenylboronic acids .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Solubility varies with solvent polarity. For example:

- DMSO : High solubility (>5 mg/mL), ideal for biological assays ( ) .

- Water/Ethanol : Limited solubility (<1 mg/mL), requiring co-solvents for aqueous reactions .

Advanced Research Questions

Q. How do substituents (e.g., methoxyethyl groups) influence the protodeboronation stability of this boronic acid?

- Electron-donating groups like methoxyethyl enhance stability by reducing electrophilicity at the boron center. proposes that steric hindrance from the phenoxy-methyl group further mitigates protodeboronation under acidic conditions . Comparative studies with fluorinated analogs ( ) suggest electronegative substituents accelerate degradation, highlighting structure-stability relationships .

Q. What methodological strategies are recommended for studying this compound’s role in enzyme inhibition (e.g., Autotaxin)?

- Kinetic Assays : Measure IC values using fluorescent substrates (e.g., FS-3) in buffer systems (pH 7.4, 37°C) .

- Structural Modeling : Dock the compound into Autotaxin’s active site (PDB: 3NKG) to identify key interactions (e.g., hydrogen bonds with Thr209, hydrophobic contacts with Trp260) .

- SAR Studies : Modify the methoxyethyl or boronic acid moiety (e.g., replace with thiazolidinone groups as in ) to optimize potency .

Q. How can crystallographic data resolve contradictions in reported reactivity trends for ortho-substituted boronic acids?

- and demonstrate that ortho-substituents (e.g., methoxyethyl) induce steric strain, altering reaction pathways. For example:

- Crystal Packing Analysis : Supramolecular interactions (e.g., hydrogen bonding networks in ) stabilize specific conformations, reducing unintended side reactions .

- Comparative XRD : Contrast with meta-/para-substituted analogs to quantify steric effects on Suzuki coupling efficiency .

Q. What advanced techniques are used to analyze this compound’s interactions in polymer or material science applications?

- Dynamic Covalent Chemistry : Utilize boronate ester formation with diols (e.g., PEG derivatives in ) for self-healing hydrogels .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to glycosylated surfaces (e.g., silica functionalized with cis-diols) for biosensor development .

Methodological Considerations

Q. How should researchers address discrepancies in reported yields for boronic acid syntheses?

- Controlled Replication : Standardize catalyst loadings (e.g., 5 mol% Pd(PPh)), solvent systems (THF/HO), and purification methods (e.g., silica gel chromatography) .

- Byproduct Analysis : Use LC-MS to identify protodeboronation byproducts (e.g., phenol derivatives) and adjust reaction pH to minimize degradation .

Q. What protocols ensure safe handling and long-term storage of this boronic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.